Cas no 1240951-88-5 (4-(Bromomethyl)-4-fluorooxane)

4-(Bromomethyl)-4-fluorooxane 化学的及び物理的性質
名前と識別子
-
- 4-(bromomethyl)-4-fluorooxane
- 4-(Bromomethyl)-4-fluorotetrahydro-2H-pyran
- MFCD18375061
- AKOS040799131
- BS-43134
- 1240951-88-5
- DB-112866
- SCHEMBL23210021
- P18901
- EN300-256140
- F1911-2885
- 4-(Bromomethyl)-4-fluorooxane
-
- MDL: MFCD18375061
- インチ: 1S/C6H10BrFO/c7-5-6(8)1-3-9-4-2-6/h1-5H2
- InChIKey: MFHKAOIGDZSSCS-UHFFFAOYSA-N
- SMILES: BrCC1(CCOCC1)F
計算された属性
- 精确分子量: 195.98991 g/mol
- 同位素质量: 195.98991 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 91.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 9.2
- 分子量: 197.05
4-(Bromomethyl)-4-fluorooxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-256140-0.5g |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 95.0% | 0.5g |
$363.0 | 2025-02-20 | |
Enamine | EN300-256140-2.5g |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 95.0% | 2.5g |
$827.0 | 2025-02-20 | |
Life Chemicals | F1911-2885-0.5g |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 95%+ | 0.5g |
$423.0 | 2023-09-06 | |
Enamine | EN300-256140-0.25g |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 95.0% | 0.25g |
$230.0 | 2025-02-20 | |
Enamine | EN300-256140-1.0g |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 95.0% | 1.0g |
$465.0 | 2025-02-20 | |
TRC | B112005-5mg |
4-(Bromomethyl)-4-fluorotetrahydro-2H-pyran |
1240951-88-5 | 5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-256140-1g |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 95% | 1g |
$465.0 | 2023-09-14 | |
Aaron | AR01C4BF-250mg |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 97% | 250mg |
$117.00 | 2025-02-09 | |
Enamine | EN300-256140-10g |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 95% | 10g |
$2383.0 | 2023-09-14 | |
1PlusChem | 1P01C433-500mg |
4-(bromomethyl)-4-fluorooxane |
1240951-88-5 | 97.00% | 500mg |
$279.00 | 2023-12-25 |
4-(Bromomethyl)-4-fluorooxane 関連文献
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
4-(Bromomethyl)-4-fluorooxaneに関する追加情報
Introduction to 4-(Bromomethyl)-4-fluorooxane (CAS No. 1240951-88-5)
4-(Bromomethyl)-4-fluorooxane, identified by the Chemical Abstracts Service Number (CAS No.) 1240951-88-5, is a fluorinated oxane derivative featuring a highly reactive bromomethyl functional group. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential applications in the development of novel therapeutic agents.
The molecular structure of 4-(Bromomethyl)-4-fluorooxane consists of a cyclohexane ring substituted with a fluoro atom at the 4-position and a bromomethyl group at the same position. The presence of both the fluoro and bromomethyl functionalities makes this compound a valuable intermediate in synthetic chemistry, particularly in the construction of complex molecular frameworks. The bromomethyl group is known for its electrophilic nature, enabling nucleophilic substitution reactions that are pivotal in drug discovery and material science.
In recent years, 4-(Bromomethyl)-4-fluorooxane has been explored in various synthetic protocols, including the preparation of fluorinated heterocycles and biologically active molecules. The fluoro substituent, in particular, has been extensively studied for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules. This has led to its incorporation into numerous lead compounds during preclinical and clinical development.
One of the most compelling applications of 4-(Bromomethyl)-4-fluorooxane is in the synthesis of fluorinated analogs of existing pharmaceuticals. By introducing fluorine atoms into drug molecules, chemists can enhance their pharmacokinetic properties, such as bioavailability and resistance to enzymatic degradation. For instance, studies have demonstrated that fluorinated compounds often exhibit improved binding to biological targets, leading to increased efficacy and reduced side effects. The reactivity of the bromomethyl group further allows for the facile introduction of other functional moieties, enabling the construction of structurally diverse libraries of compounds.
The utility of 4-(Bromomethyl)-4-fluorooxane extends beyond pharmaceutical applications into materials science. Fluorinated compounds are widely used in the development of advanced materials due to their unique electronic and steric properties. The incorporation of fluorine atoms can enhance thermal stability, chemical resistance, and optical characteristics, making these materials suitable for use in coatings, adhesives, and electronic components.
In academic research, 4-(Bromomethyl)-4-fluorooxane has been employed as a key building block in the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions with various nucleophiles has made it a popular choice for constructing carbon-carbon bonds. These reactions are fundamental in organic synthesis and are often used to create intricate molecular architectures that mimic natural products or designed bioactive entities.
The synthesis of 4-(Bromomethyl)-4-fluorooxane typically involves the bromination of 4-fluoro-1,3-dioxolane using appropriate brominating agents under controlled conditions. This reaction requires careful optimization to ensure high yield and purity while minimizing side products. Advances in synthetic methodologies have enabled more efficient and sustainable routes to this compound, aligning with growing demands for green chemistry practices.
The reactivity profile of 4-(Bromomethyl)-4-fluorooxane makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics. Its ability to participate in a wide range of chemical transformations allows for rapid diversification of molecular structures, facilitating high-throughput screening campaigns. Additionally, its role as a precursor for fluorinated compounds underscores its importance in modern drug discovery pipelines.
In conclusion, 4-(Bromomethyl)-4-fluorooxane (CAS No. 1240951-88-5) is a multifaceted compound with significant applications in both pharmaceuticals and materials science. Its unique structural features—combining a highly reactive bromomethyl group with a stabilizing fluoro substituent—make it an indispensable intermediate in synthetic chemistry. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical synthesis.
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